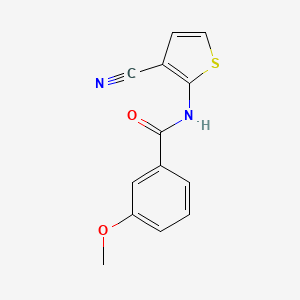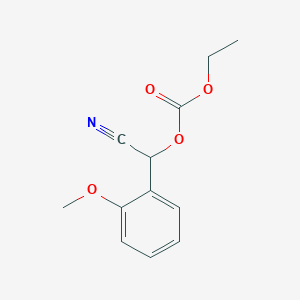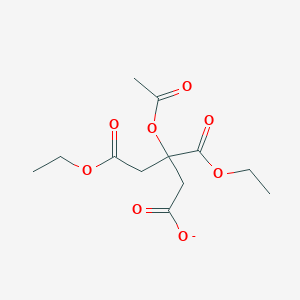
N-(3-cyanothiophen-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-3-methoxybenzamide is a heterocyclic amide derivative. This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a benzamide moiety substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3-methoxybenzamide typically involves the reaction of 3-cyanothiophene-2-amine with 3-methoxybenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. These optimizations may include the use of automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Preliminary studies suggest that it may have therapeutic potential due to its unique structure and reactivity.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The exact mechanism of action of N-(3-cyanothiophen-2-yl)-3-methoxybenzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group can participate in hydrogen bonding, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another heterocyclic amide with a similar thiophene ring structure.
N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide: A compound with a similar benzamide moiety but with a methylsulfanyl group instead of a methoxy group.
Uniqueness
N-(3-cyanothiophen-2-yl)-3-methoxybenzamide is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
721909-43-9 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C13H10N2O2S/c1-17-11-4-2-3-9(7-11)12(16)15-13-10(8-14)5-6-18-13/h2-7H,1H3,(H,15,16) |
InChI Key |
QFACBIKVWQVWBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)






